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molecular formula C8H10N2S B8761095 3-Dimethylthiocarbamoylpyridine CAS No. 54794-32-0

3-Dimethylthiocarbamoylpyridine

Cat. No. B8761095
M. Wt: 166.25 g/mol
InChI Key: GBRSFAJLOIVQLY-UHFFFAOYSA-N
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Patent
US06693123B2

Procedure details

To a solution in DMF (50 mL) of 3-hydroxypyridine (4.76 g, 50 mmol) was added 1,1-diazabicyclo[2.2.2]octane (6.80 g, 150 mmol) and dimethylthiocarbamoyl chloride (18.5 g, 150 mmol) and the reaction mixture was stirred for 0.5 hours at ambient temperature and 18 hours at 55° C. The reaction mixture was cooled to ambient temperature and poured into ether. The ethereal solution was washed with aqueous 2N sodium hydroxide (2×), water (2×) and brine, dried, filtered and concentrated in vacuo. Chromatography on silica gel (1:1 ethyl acetate-hexane) gave 3-dimethylthiocarbamoylpyridine (5.46 g).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.76 g
Type
reactant
Reaction Step Two
[Compound]
Name
1,1-diazabicyclo[2.2.2]octane
Quantity
6.8 g
Type
reactant
Reaction Step Two
Quantity
18.5 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
O[C:2]1[CH:3]=[N:4][CH:5]=[CH:6][CH:7]=1.[CH3:8][N:9]([CH3:13])[C:10](Cl)=[S:11].CCOCC>CN(C=O)C>[CH3:8][N:9]([CH3:13])[C:10]([C:2]1[CH:3]=[N:4][CH:5]=[CH:6][CH:7]=1)=[S:11]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOCC
Step Two
Name
Quantity
4.76 g
Type
reactant
Smiles
OC=1C=NC=CC1
Name
1,1-diazabicyclo[2.2.2]octane
Quantity
6.8 g
Type
reactant
Smiles
Name
Quantity
18.5 g
Type
reactant
Smiles
CN(C(=S)Cl)C
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Setpoint
55 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 0.5 hours at ambient temperature and 18 hours at 55° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to ambient temperature
WASH
Type
WASH
Details
The ethereal solution was washed with aqueous 2N sodium hydroxide (2×), water (2×) and brine
CUSTOM
Type
CUSTOM
Details
dried
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
CN(C(=S)C=1C=NC=CC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 5.46 g
YIELD: CALCULATEDPERCENTYIELD 65.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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